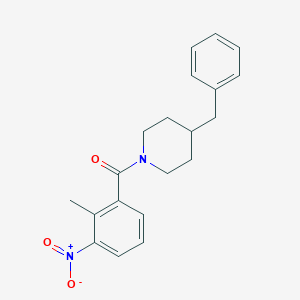

![molecular formula C23H26N8O B5601127 1-(2-{4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-benzimidazole](/img/structure/B5601127.png)

1-(2-{4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

- The synthesis of related benzimidazole derivatives involves annulation of the pyrimidine ring to amines obtained from guanidinobenzimidazole, as detailed in a study by Dolzhenko et al. (2006) (Dolzhenko, Chui, & Dolzhenko, 2006).

- Another approach involves the reaction of aminobenzimidazole with acetylenedicarboxylate, leading to benzimidazole derivatives, as described by Troxler and Weber (1974) (Troxler & Weber, 1974).

Molecular Structure Analysis

- The molecular structure of benzimidazole derivatives is characterized by planar configurations and the presence of multiple heterocyclic rings. The structure of similar compounds was confirmed through X-ray analysis, as in the research by Özbey et al. (1998) (Özbey, Kendi, Göker, & Tunçbilek, 1998).

Chemical Reactions and Properties

- Benzimidazole derivatives exhibit dynamic chemical behavior, including tautomerism and the formation of various substituted derivatives through methylation and hydrogenation reactions, as observed in studies by Dolzhenko et al. (2006) and Troxler and Weber (1974).

Physical Properties Analysis

- The physical properties of benzimidazole derivatives, such as solubility, melting points, and crystalline structure, are influenced by the nature of substituents and the configuration of the heterocyclic rings. Bakri et al. (2018) studied the crystal structure and spectroscopic properties of a related compound (Bakri, Anouar, Ramli, Essassi, & Mague, 2018).

Chemical Properties Analysis

- The chemical properties of benzimidazole derivatives, such as reactivity, stability, and electronic properties, are influenced by the arrangement of the heterocyclic system and the nature of the substituents. The research by Yadav et al. (2016) on benzimidazole derivatives as corrosion inhibitors illustrates the diverse chemical properties of these compounds (Yadav, Kumar, Purkait, Olasunkanmi, Bahadur, & Ebenso, 2016).

Scientific Research Applications

Corrosion Inhibition

- Benzimidazole derivatives, including similar compounds to the one mentioned, have been studied for their role in corrosion inhibition. For example, Yadav et al. (2016) explored synthesized benzimidazole derivatives as corrosion inhibitors for N80 steel in hydrochloric acid. These inhibitors showed high efficiency, reaching up to 96.3% at specific concentrations and conditions (Yadav et al., 2016).

Antiproliferative Activity Against Cancer Cell Lines

- Mallesha et al. (2012) synthesized derivatives closely related to the compound , assessing their antiproliferative activity against human cancer cell lines. Some compounds in this series showed significant activity against various cancer cell lines (Mallesha et al., 2012).

Apoptotic Effect on Cancer Cells

- Çiftçi et al. (2021) investigated novel benzimidazole derivatives bearing a pyridyl/pyrimidinyl piperazine moiety for their anticancer activities. Some compounds demonstrated high apoptotic cell percentages and DNA synthesis inhibition rates on specific cancer cell lines (Çiftçi et al., 2021).

Anti-Inflammatory Activity

- Prajapat and Talesara (2016) studied benzimidazole derivatives for their potential anti-inflammatory properties. Some synthesized compounds exhibited significant anti-inflammatory activity in in-vivo tests (Prajapat & Talesara, 2016).

Antimycobacterial Activity

- Lv et al. (2017) reported the design and synthesis of imidazo[1,2-a]pyridine-3-carboxamides, compounds structurally related to the one , showing significant activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis (Lv et al., 2017).

Antiviral Activity

- Al-Masoudi et al. (2007) synthesized new piperazinyl-4-nitroimidazole derivatives, demonstrating potential as non-nucleoside reverse transcriptase inhibitors with anti-HIV activity (Al-Masoudi et al., 2007).

properties

IUPAC Name |

2-(benzimidazol-1-yl)-1-[4-[6-(4,5-dimethylimidazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N8O/c1-16-17(2)31(15-24-16)22-12-21(26-18(3)27-22)28-8-10-29(11-9-28)23(32)13-30-14-25-19-6-4-5-7-20(19)30/h4-7,12,14-15H,8-11,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTWLZZPOHDOXLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C=N1)C2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)CN4C=NC5=CC=CC=C54)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1H-imidazol-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B5601045.png)

![5-[(2-methoxy-1-naphthyl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5601050.png)

![2-(3-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5601059.png)

![5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5601075.png)

![3-methyl-1-[(3-methyl-2-buten-1-yl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5601090.png)

![2-(3,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5601094.png)

![2-(3-methoxybenzyl)-8-[3-(1H-tetrazol-1-yl)propyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5601095.png)

![5-[(8-fluoro-2-quinolinyl)carbonyl]-10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5601100.png)

![N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5601104.png)

![N-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-6-isopropylpyrimidin-4-amine](/img/structure/B5601115.png)

![3-(3,4-dimethoxyphenyl)-5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5601118.png)

![N'-(4-chlorophenyl)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5601124.png)

![9-ethyl-4-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5601135.png)